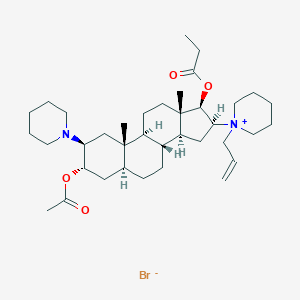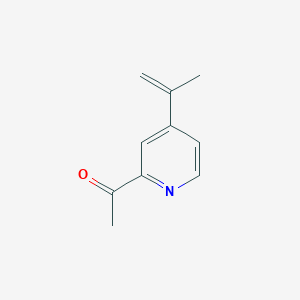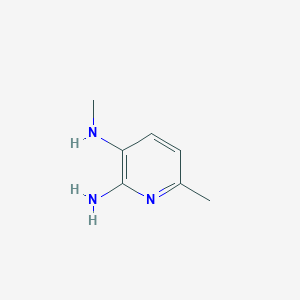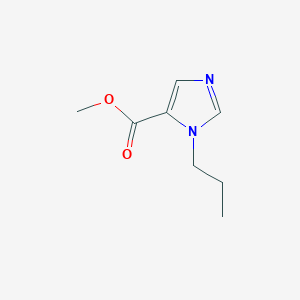
methyl 1-propyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-propyl-1H-imidazole-5-carboxylate (MPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole carboxylates and is synthesized using specific chemical reactions. MPIC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 1-propyl-1H-imidazole-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, this compound has been used to synthesize metal-organic frameworks (MOFs) with unique properties. In catalysis, this compound has been used as a ligand in various catalytic reactions.
Wirkmechanismus
The mechanism of action of methyl 1-propyl-1H-imidazole-5-carboxylate is not fully understood, but it is believed to be related to its ability to interact with specific receptors or enzymes in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. This compound has also been shown to interact with opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, this compound has been shown to reduce inflammation and pain. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In material science, this compound has been used to synthesize MOFs with unique properties, such as high surface area and tunable pore size. In catalysis, this compound has been used as a ligand in various catalytic reactions, leading to increased reaction rates and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-propyl-1H-imidazole-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is its ability to form inclusion complexes with various drugs, which can enhance drug delivery. Another advantage is its use as a ligand in catalytic reactions, leading to increased reaction rates and selectivity. However, this compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-propyl-1H-imidazole-5-carboxylate. In medicinal chemistry, further research can be conducted to investigate its potential as a drug delivery agent and its interactions with specific receptors or enzymes in the body. In material science, further research can be conducted to synthesize MOFs with unique properties using this compound as a building block. In catalysis, further research can be conducted to explore the use of this compound as a ligand in various catalytic reactions. Overall, the study of this compound has the potential to lead to new discoveries and applications in various scientific fields.
Synthesemethoden
The synthesis of methyl 1-propyl-1H-imidazole-5-carboxylate involves a series of chemical reactions that include the condensation of ethyl cyanoacetate and propylamine to form ethyl 2-propyl-2-imidazoline-4,5-dicarboxylate. This intermediate compound is then reacted with methyl iodide to form this compound. The reaction is carried out under specific conditions and requires the use of appropriate catalysts and solvents.
Eigenschaften
| 149096-33-3 | |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 3-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-6-9-5-7(10)8(11)12-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KPVOYVGXWJOQDK-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C(=O)OC |
Kanonische SMILES |
CCCN1C=NC=C1C(=O)OC |
Synonyme |
1H-Imidazole-5-carboxylicacid,1-propyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
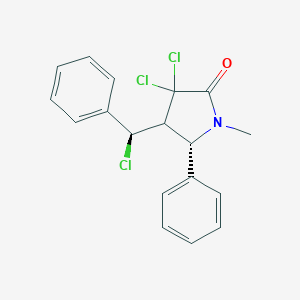
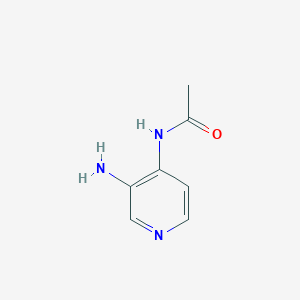
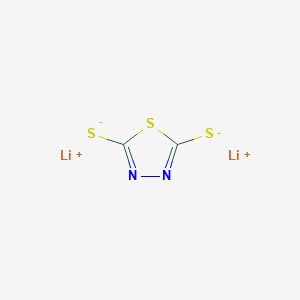
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)

![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
